molecular formula C13H26N2O B7516204 N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide

カタログ番号 B7516204
分子量: 226.36 g/mol
InChIキー: GSCPNQSKUFWTAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.

作用機序

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide targets the SYK pathway, which is involved in B-cell receptor signaling. SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding to antigen, the B-cell receptor activates SYK, which in turn activates downstream signaling pathways. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide inhibits SYK activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemical and Physiological Effects:
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. In addition, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been shown to inhibit the activation of pro-survival pathways, such as AKT and ERK, in B-cell malignancies. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and decreased levels of pro-inflammatory cytokines.

実験室実験の利点と制限

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and stability. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of the SYK pathway in B-cell malignancies. However, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has limitations as well. It is a specific inhibitor of SYK and may not be effective in tumors that do not rely on the SYK pathway for survival. In addition, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide may have off-target effects that could complicate interpretation of experimental results.

将来の方向性

There are several future directions for the development and use of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. One area of focus is the identification of biomarkers that can predict response to N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. This could help to identify patients who are most likely to benefit from N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide therapy. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. Finally, there is interest in exploring the potential of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide in other disease areas, such as autoimmune disorders, where the SYK pathway is also involved.

合成法

The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide involves several steps, starting with the reaction of 4-methylpiperidine with tert-butyl bromoacetate to form N-tert-butyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to form N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been optimized to achieve high yields and purity, making it a viable candidate for further development.

科学的研究の応用

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling and downstream pathways. N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has also been shown to synergize with other therapies, such as venetoclax and rituximab, in preclinical models.

特性

IUPAC Name

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-10-6-8-15(9-7-10)11(2)12(16)14-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCPNQSKUFWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。